5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl]- . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[3,2-b]pyridine core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Materials Science: This compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6ClN3 |
---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-6(5-11)4-7-8(13)2-3-9(10)12-7/h2-4H,1H3 |
InChI Key |
DGAGPZAOFDWKOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C#N)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.